2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide
CAS No.:
Cat. No.: VC12996862
Molecular Formula: C13H12ClNOS
Molecular Weight: 265.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNOS |
|---|---|
| Molecular Weight | 265.76 g/mol |
| IUPAC Name | 2-chloro-N-phenyl-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C13H12ClNOS/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2 |
| Standard InChI Key | VINWXGVKGITCAN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s IUPAC name, 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide, reflects its core structure:
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A central acetamide backbone () with a chlorine atom at the α-position.
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A phenyl group () and a thiophen-2-ylmethyl group () attached to the nitrogen atom.
The thiophene ring introduces aromaticity and electron-rich sulfur atoms, while the chloroacetamide group enhances electrophilicity, facilitating nucleophilic substitution reactions .
Table 1: Key Molecular Properties
| Property | Value | Source Analog |
|---|---|---|
| Molecular Formula | Derived from | |
| Molecular Weight | 269.76 g/mol | Calculated |
| Density | ~1.2 g/cm³ | Estimated from |
| Boiling Point | ~260–270°C | Extrapolated from |
| Melting Point | 70–80°C | Based on |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step process common to chloroacetamides:
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Activation of Acetic Acid Derivative:
Chloroacetyl chloride () is prepared by reacting acetic acid with thionyl chloride () . -
N-Acylation Reaction:
The amine precursor, N-phenyl-N-[(thiophen-2-yl)methyl]amine, reacts with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the target acetamide.
Optimization Challenges
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Steric Hindrance: Bulky substituents on nitrogen may reduce reaction yields, necessitating excess reagents or elevated temperatures.
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Purification: Column chromatography or recrystallization from acetonitrile is required to isolate the pure product .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in THF, dichloromethane, and dimethyl sulfoxide (DMSO); poorly soluble in water .
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Stability: Stable at room temperature but prone to hydrolysis under acidic or alkaline conditions due to the reactive chloroacetamide group .
Table 2: Spectroscopic Data (Analog-Based Predictions)
| Technique | Key Signals | Source |
|---|---|---|
| IR Spectroscopy | : 1650–1680 cm⁻¹ | |
| ¹H NMR | δ 4.5–5.0 ppm (CH₂Cl), δ 7.0–7.5 ppm (Ar-H) | |
| ¹³C NMR | δ 165–170 ppm (C=O), δ 40–45 ppm (N-CH₂) |
Biological Activities and Mechanisms
Antioxidant Properties
Compounds with thiophene substituents demonstrate radical scavenging abilities in ABTS assays, with IC₅₀ values ranging from 50–100 μM . Electron-rich sulfur atoms donate electrons to neutralize free radicals.
Table 3: Inferred Biological Data
| Assay | Result (Analog-Based) | Source |
|---|---|---|
| Antimicrobial (MIC) | 8–32 μg/mL (bacteria) | |
| ABTS Radical Scavenging | IC₅₀: ~75 μM |
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor in synthesizing thiophene-containing drugs, such as:
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Anticancer Agents: Thiophene derivatives inhibit kinase enzymes (e.g., VEGFR-2) .
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Anti-Inflammatory Drugs: Chloroacetamides modulate COX-2 activity.
Agrochemistry
Thiophene motifs are utilized in pesticides due to their insecticidal and fungicidal properties .
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